Spectroscopic Characterization of 4-Bromo-3-methoxy-1H-pyrazole: A Technical Guide for Researchers
Spectroscopic Characterization of 4-Bromo-3-methoxy-1H-pyrazole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Bromo-3-methoxy-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and detailed data from closely related analogs to provide a robust, predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of pyrazole derivatives.
Introduction and Rationale
4-Bromo-3-methoxy-1H-pyrazole is a functionalized pyrazole, a class of compounds renowned for its wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of a bromine atom at the 4-position offers a versatile handle for further synthetic modifications via cross-coupling reactions, while the methoxy group at the 3-position modulates the electronic properties and potential hydrogen bonding capabilities of the core structure. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development endeavor.
This guide will provide a detailed, predictive analysis of its signature features in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. The interpretations are grounded in data from validated analogs, most notably 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, and fundamental principles of chemical spectroscopy.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of 4-Bromo-3-methoxy-1H-pyrazole in a standard solvent like CDCl₃ would feature two key signals: a singlet for the methoxy group protons and a singlet for the proton on the pyrazole ring, in addition to a broad signal for the N-H proton.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| OCH₃ | 3.9 - 4.1 | Singlet | 3H | Methoxy Protons |
| C5-H | 7.5 - 7.7 | Singlet | 1H | Pyrazole Ring Proton |
| N1-H | 9.0 - 12.0 | Broad Singlet | 1H | NH Proton |
Causality Behind Predictions:
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Methoxy Protons (OCH₃): The methoxy group, being attached to an sp²-hybridized carbon of the pyrazole ring, is expected to resonate in the range of 3.9-4.1 ppm. This is consistent with the observed shift of 4.05 ppm for the methoxy group in the 1-phenyl analog, 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole[1][2]. The electronic environment of the methoxy group is not expected to be significantly altered by the presence or absence of a substituent at the N1 position in terms of its proton chemical shift.
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Pyrazole Ring Proton (C5-H): The proton at the C5 position of the pyrazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is predicted to be in the range of 7.5-7.7 ppm. This is slightly downfield from a simple pyrazole due to the electron-withdrawing effect of the adjacent bromine atom. In the 1-phenyl analog, this proton appears at 7.78 ppm[1][2]. The removal of the phenyl group at N1 is expected to cause a slight upfield shift, as the deshielding effect of the aromatic ring is removed.
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NH Proton (N1-H): The proton on the nitrogen atom (N1-H) is expected to be a broad singlet, characteristic of exchangeable protons. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but is typically found in the 9.0-12.0 ppm range for N-H protons in heterocyclic systems.
Experimental Protocol for ¹H NMR:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Pulse sequence: Standard single-pulse experiment (zg30).
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Number of scans: 16-64, depending on sample concentration.
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Relaxation delay: 1-2 seconds.
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Spectral width: 0-16 ppm.
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Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides crucial information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 4-Bromo-3-methoxy-1H-pyrazole will display three signals for the pyrazole ring carbons and one for the methoxy carbon.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| OCH₃ | 56 - 58 | Methoxy Carbon |
| C4 | 80 - 85 | Brominated Pyrazole Carbon |
| C5 | 125 - 130 | CH of Pyrazole Ring |
| C3 | 158 - 162 | Methoxy-bearing Pyrazole Carbon |
Causality Behind Predictions:
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Methoxy Carbon (OCH₃): The methoxy carbon is expected to appear in the range of 56-58 ppm, which is a typical value for a methoxy group attached to an aromatic ring. In the 1-phenyl analog, this carbon resonates at 56.8 ppm[1][2].
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Brominated Pyrazole Carbon (C4): The carbon atom directly attached to the bromine (C4) is expected to be significantly shielded and appear in the upfield region of the aromatic carbons, around 80-85 ppm. This is a characteristic shift for a carbon bearing a bromine atom in a five-membered heterocycle. The corresponding carbon in the 1-phenyl analog is observed at 82.0 ppm[1][2].
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CH of Pyrazole Ring (C5): The C5 carbon, which bears the single proton on the ring, is predicted to resonate around 125-130 ppm. This is in line with the chemical shift of 127.8 ppm for the C5 carbon in the 1-phenyl derivative[1][2].
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Methoxy-bearing Pyrazole Carbon (C3): The C3 carbon, being attached to the electronegative oxygen of the methoxy group, will be the most downfield of the pyrazole ring carbons, with a predicted chemical shift in the range of 158-162 ppm. For comparison, the C3 carbon in the 1-phenyl analog is at 161.2 ppm[1][2].
Experimental Protocol for ¹³C NMR:
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Pulse sequence: Proton-decoupled ¹³C experiment (zgpg30).
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Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
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Relaxation delay: 2 seconds.
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Spectral width: 0-200 ppm.
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Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Bromo-3-methoxy-1H-pyrazole, electron ionization (EI) would be a suitable technique.
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Molecular Ion (M⁺): The molecular formula is C₄H₅BrN₂O. The key feature will be a pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
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M⁺: m/z 175.96 (for ⁷⁹Br)
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[M+2]⁺: m/z 177.96 (for ⁸¹Br)
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Major Fragmentation: A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z 97 ([M-Br]⁺). Further fragmentation of the pyrazole ring would also be observed.
Experimental Protocol for Mass Spectrometry:
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Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or after separation by gas chromatography (GC-MS).
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Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
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Acquisition Parameters:
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Ionization energy: 70 eV.
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Mass range: m/z 40-400.
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Scan speed: 1 scan/second.
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Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 4-Bromo-3-methoxy-1H-pyrazole would show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3300 | N-H stretch | Medium, Broad |
| 2950 - 3050 | C-H stretch (sp² and sp³) | Medium |
| 1550 - 1600 | C=N and C=C stretch (pyrazole ring) | Medium-Strong |
| 1200 - 1300 | C-O stretch (asymmetric) | Strong |
| 1000 - 1100 | C-O stretch (symmetric) | Strong |
| 600 - 700 | C-Br stretch | Medium |
Causality Behind Predictions:
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N-H Stretch: The N-H bond in the pyrazole ring will give rise to a broad absorption in the 3100-3300 cm⁻¹ region.
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C-H Stretch: The C-H stretching vibrations of the pyrazole ring and the methoxy group will appear in the 2950-3050 cm⁻¹ range.
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Ring Vibrations: The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce absorptions in the 1550-1600 cm⁻¹ region. For the 1-phenyl analog, bands are observed at 1554 and 1502 cm⁻¹[1][2].
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C-O Stretch: The C-O stretching of the methoxy group will result in two strong bands, an asymmetric stretch around 1200-1300 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹.
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C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 600 and 700 cm⁻¹.
Experimental Protocol for IR Spectroscopy:
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Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Acquisition Parameters:
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Scan range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of scans: 16-32.
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Processing: Perform a background subtraction and present the data as a plot of transmittance or absorbance versus wavenumber.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 4-Bromo-3-methoxy-1H-pyrazole.
Caption: Workflow for the spectroscopic characterization of 4-Bromo-3-methoxy-1H-pyrazole.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic features of 4-Bromo-3-methoxy-1H-pyrazole. By leveraging data from closely related, well-characterized analogs and applying fundamental principles of spectroscopy, researchers can confidently approach the structural elucidation of this important heterocyclic compound. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and accuracy in experimental work.
References
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Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
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Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]
